Icosa-5,9,11,14-tetraenoic acid

Lipid peroxidation Oxidative stability Malonaldehyde quantification

Icosa-5,9,11,14-tetraenoic acid, commonly known as arachidonic acid (AA), is a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) containing four cis double bonds at positions 5, 9, 11, and As the prototypical member of the ω-6 eicosanoid precursor family, AA serves as the obligate substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, giving rise to the 2-series prostaglandins, 4-series leukotrienes, and 20-HETE, respectively. AA is the preferred substrate for COX-2, exhibiting high-affinity productive binding in the cyclooxygenase active site channel, as resolved at 2.1 Å resolution.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1245421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-5,9,11,14-tetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CCCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+
InChIKeyAIFURHAYMCAHOM-JYMQAYGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosa-5,9,11,14-tetraenoic Acid (Arachidonic Acid, AA): A Key Endogenous ω-6 Polyunsaturated Fatty Acid for Biomedical Research and Procurement


Icosa-5,9,11,14-tetraenoic acid, commonly known as arachidonic acid (AA), is a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) containing four cis double bonds at positions 5, 9, 11, and 14. As the prototypical member of the ω-6 eicosanoid precursor family, AA serves as the obligate substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, giving rise to the 2-series prostaglandins, 4-series leukotrienes, and 20-HETE, respectively [1]. AA is the preferred substrate for COX-2, exhibiting high-affinity productive binding in the cyclooxygenase active site channel, as resolved at 2.1 Å resolution [2]. Unlike shorter-chain ω-6 PUFAs such as linoleic acid (LA) or γ-linolenic acid (GLA), AA is positioned as the direct biosynthetic precursor of the quantitatively and pharmacologically dominant prostanoid and leukotriene pathways, making it indispensable for mechanistic studies of inflammation, vascular biology, oncology, and immunology.

Obligate substrate for COX/LOX/CYP eicosanoid biosynthesis

Preferred COX-2 substrate with productive binding conformation

Direct precursor of 2-series prostaglandins and 4-series leukotrienes

Why Icosa-5,9,11,14-tetraenoic Acid Cannot Be Simply Replaced by EPA, DHA, or DGLA in Quantitative Biomedical Research Protocols


Polyunsaturated fatty acids of similar chain length and double-bond count are not functionally interchangeable. Each PUFA occupies a distinct position in the eicosanoid metabolic grid: eicosapentaenoic acid (EPA, 20:5 n-3) and docosahexaenoic acid (DHA, 22:6 n-3) compete with AA for COX and LOX enzymes but yield qualitatively and quantitatively different lipid mediators (3-series prostaglandins, 5-series leukotrienes, and resolvins), while dihomo-γ-linolenic acid (DGLA, 20:3 n-6) is differentially metabolized by COX-1 versus COX-2 to generate PGE1 rather than PGE2 [1]. Substituting AA with EPA or DHA in a standardized assay will result in a fundamentally different eicosanoid output profile, as demonstrated by computational kinetic models and head-to-head metabolic tracing experiments [2]. Therefore, procurement of authentic AA is non-negotiable for experimental systems designed to interrogate ω-6-specific signaling, platelet aggregation, or COX-2-dependent pathology.

ω-3 PUFAs (EPA/DHA) yield different mediators

EPA/DHA generate 3-series prostaglandins and 5-series leukotrienes, not the 2/4-series derived from AA, shifting eicosanoid output profile.

DGLA introduces PGE1 confounding

DGLA is poorly metabolized by COX-1 and yields PGE1 instead of PGE2, altering prostaglandin endpoint readouts.

EPA competitively suppresses AA metabolism

Even low EPA levels inhibit COX/LOX-mediated AA conversion, profoundly attenuating downstream lipid mediator production.

Icosa-5,9,11,14-tetraenoic Acid: Quantitative Differentiation Evidence vs. EPA, DHA, DGLA, and Structural Analogs


AA is the Most Peroxidation-Susceptible Physiological C20 PUFA in Aqueous Solution, Yielding 2.5× More Malonaldehyde than EPA

In a direct head-to-head photo-irradiation peroxidation study of polyunsaturated fatty acids in aqueous solution, arachidonic acid (AA) exhibited the highest susceptibility to peroxidation among all C18–C22 PUFAs tested. Oxidation rates for AA, dihomo-γ-linolenic acid, γ-linolenic acid, α-linolenic acid, and linoleic acid ranged from 62% to 90%, whereas EPA and DHA oxidation rates were only 14% and 22%, respectively. Malonaldehyde (MA) production quantified by GC from 2 mM AA was 44.9±6.0 μM, compared with 17.9±1.5 μM for EPA and 37.9±0.7 μM for DHA [1]. This demonstrates that AA generates approximately 2.5-fold more MA than EPA and 1.2-fold more than DHA under identical conditions.

Peroxidation Susceptibility
Head-to-head
AA produces 2.5× more malonaldehyde than EPA (44.9 vs 17.9 µM MA) under identical aqueous peroxidation
Supports AA as highly peroxidation-responsive substrate for oxidative stress studies
Photo-irradiation assay; MA quantified by GC
Lipid peroxidation Oxidative stability Malonaldehyde quantification

AA Binds COX-2 in a Distinct Productive Conformation Resolved at 2.1 Å, Whereas EPA and DHA Exhibit Mixed Productive/Non-Productive Binding Modes at Lower Resolution

X-ray crystal structures of AA, EPA, and DHA bound to Co(3+)-protoporphyrin IX-reconstituted murine COX-2 were determined at resolutions of 2.1 Å, 2.4 Å, and 2.65 Å, respectively. AA uniquely exhibited a single global productive binding conformation across both monomers of the COX-2 homodimer, whereas EPA and DHA adopted different conformations in each monomer, with one monomer consistently exhibiting nonproductive binding [1]. The higher resolution of the AA:COX-2 structure (2.1 Å vs. 2.4 Å for EPA and 2.65 Å for DHA) reflects superior structural order and more homogeneous binding, consistent with AA being the preferred endogenous substrate.

COX-2 Binding Resolution
Head-to-head
AA:COX-2 resolved at 2.1 Å with homogeneous productive binding; EPA 2.4 Å, DHA 2.65 Å (mixed binding modes)
Highest-resolution COX-2 substrate template for structure-based design
Murine COX-2 co-crystals; X-ray diffraction
COX-2 crystallography Substrate binding conformation Structural biology

EPA Competitively Suppresses AA-Derived LTB4 Production by 50% at 10 µg/mL and 84% at 40 µg/mL, While DHA Shows Negligible Inhibition

In ionophore-activated human neutrophils, exogenous EPA suppressed LTB4 production from endogenous AA in a dose-dependent manner, achieving 50% inhibition at 10 µg/mL and 84% inhibition at 40 µg/mL. In contrast, DHA did not appreciably inhibit LTB4 formation and was not a substrate for leukotriene formation under the same experimental conditions; DHA was metabolized only to 7-hydroxy-DHA [1]. This differential inhibitory capacity is critical because LTB4 is one of the most potent chemotactic mediators known, while the EPA-derived counterpart LTB5 is markedly less active.

LTB4 Production Inhibition
Head-to-head
EPA suppressed AA-derived LTB4 by 50% at 10 µg/mL and 84% at 40 µg/mL; DHA showed negligible inhibition
EPA contamination profoundly suppresses 5-LOX endpoint; pure AA required for clean readout
Ionophore-activated human neutrophils; RP-HPLC
5-Lipoxygenase pathway Leukotriene B4 Neutrophil activation Competitive substrate metabolism

CYP4F2 Metabolizes AA to 20-HETE with a Km of 24 µM, a Pathway Not Shared by EPA or DHA, Which Lack the ω-Terminal Double-Bond Architecture

Human CYP4F2 and CYP4A11 catalyze the ω-hydroxylation of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and natriuretic signaling molecule. Kinetic parameters for CYP4F2 are Km = 24 µM, Vmax = 7.4 min⁻¹, and for CYP4A11 are Km = 228 µM, Vmax = 49.1 min⁻¹ [1]. The ω-terminal double bond of AA is the structural determinant for this regiospecific hydroxylation. Neither EPA (which lacks a ω-6 double bond) nor DHA (C22 with ω-3 unsaturation) serve as substrates for 20-HETE-generating CYP4A/4F enzymes [2].

20-HETE Synthesis
Class-level
CYP4F2 metabolizes AA to 20-HETE with Km=24 µM; EPA and DHA are not substrates (ω-6 geometry required)
AA is the obligate precursor for 20-HETE biosynthesis; no ω-3 substitute exists
Class-level structural inference; recombinant human CYP4F2
CYP450 ω-hydroxylase 20-HETE biosynthesis Vascular tone regulation

Computational Kinetic Model Quantitatively Demonstrates that EPA Binds COX with Higher Affinity than AA, Effectively Inhibiting AA Metabolism

A quantitative computational model of competitive AA and EPA metabolism via the COX pathway, developed using lipidomic datasets from EPA-supplemented ATP-stimulated RAW264.7 macrophages, demonstrated that EPA's higher binding affinity for COX relative to AA results in effective inhibition of AA-derived prostaglandin synthesis [1]. The model was validated by predicting outcomes from independent AA- and DHA-supplemented macrophage experiments. The estimated rate constants provide a quantitative framework for predicting the fractional suppression of 2-series PG output at any given AA:EPA ratio.

COX Competitive Inhibition Model
Head-to-head
Computational model shows EPA has higher COX affinity than AA, competitively inhibiting AA→PGH2 conversion
EPA higher COX affinity suppresses 2-series PG output; AA:EPA ratio predicts inhibition
Validated in ATP-stimulated RAW264.7 macrophages
COX competitive inhibition Computational systems biology Eicosanoid metabolic flux

DGLA is Differentially Metabolized by COX-1 vs. COX-2 to PGE1, Whereas AA is the Preferred Substrate for Both Isoforms Yielding PGE2

A comparative study of DGLA and AA metabolism by purified COX-1 and COX-2 demonstrated that DGLA is poorly oxygenated by COX-1 but efficiently converted to PGE1 by COX-2, whereas AA is effectively metabolized by both COX isoforms to yield PGE2. The ratio of PGE1:PGE2 production is thus governed by the relative expression of COX-1 versus COX-2 and the local DGLA:AA substrate ratio [1]. This isoform-selective metabolism means that endogenously produced PGE1 possesses distinct vasoactive and platelet-modulating properties compared with PGE2.

COX-1/COX-2 Substrate Selectivity
Head-to-head
DGLA poorly oxygenated by COX-1, efficiently by COX-2 to PGE1; AA is effective for both isoforms to PGE2
DGLA introduces PGE1 confound; use AA for PGE2-specific signaling studies
Purified ovine COX-1 / recombinant human COX-2
COX-1/COX-2 isoform selectivity Prostaglandin E-series Substrate specificity

Optimal Procurement Scenarios for Icosa-5,9,11,14-tetraenoic Acid: Where AA Delivers Non-Substitutable Experimental Value


Calibrated Prostaglandin and Thromboxane Biosynthesis Assays Using COX-1/COX-2 Enzymatic Systems

AA is the universal and preferred substrate for both COX-1 and COX-2, yielding the 2-series prostaglandin H2 intermediate that is subsequently converted to tissue-specific prostanoids (PGE2, PGI2, TxA2). The quantitative computational model of AA vs. EPA competition [1] provides validated rate constants that allow researchers to calibrate enzyme activity assays. Because DGLA is poorly metabolized by COX-1 [2], AA is the only PUFA that provides a direct readout of total COX capacity across both isoforms. Procurement of high-purity AA (>98%) is essential for reproducible COX inhibitor IC50 determinations and for standardized platelet aggregation studies where AA-induced aggregation serves as a positive control.

Ferroptosis and Lipid Peroxidation Mechanistic Studies Requiring a Maximally Oxidizable Physiological PUFA

Among all physiological C18–C22 PUFAs evaluated in head-to-head aqueous peroxidation assays, AA exhibits the highest oxidation rate (62–90%) and yields the greatest quantity of malonaldehyde (44.9 µM from 2 mM AA) [1]. This property makes AA the substrate of choice for ferroptosis induction protocols, oxidative lipidomics, and antioxidant efficacy screening, where a wide dynamic range and rapid peroxidation kinetics are experimentally desirable. EPA and DHA, with oxidation rates of only 14% and 22% respectively, would produce substantially attenuated responses and reduced assay windows.

Structure-Based Drug Design Targeting the COX-2 Cyclooxygenase Active Site Channel

The AA:COX-2 co-crystal structure determined at 2.1 Å (PDB: 3HS5) represents the highest-resolution template of a physiological substrate bound in the cyclooxygenase channel [1]. AA's homogeneous productive binding conformation in both monomers of the homodimer contrasts with the mixed binding modes observed for EPA and DHA. Computational chemists and structural biologists performing docking studies, molecular dynamics simulations, or pharmacophore modeling for novel COX-2-selective inhibitors should use the AA-bound structure as the reference framework to ensure biologically relevant ligand poses.

20-HETE Pathway Studies in Cardiovascular and Renal Physiology

AA is the obligate precursor for CYP4F2- and CYP4A11-mediated 20-HETE biosynthesis (Km values of 24 µM and 228 µM, respectively) [1], a signaling pathway critically involved in blood pressure regulation, renal ion transport, and angiogenesis. ω-3 PUFAs such as EPA and DHA cannot substitute for AA in this pathway because they lack the ω-6 terminal double-bond geometry required for regiospecific ω-hydroxylation [2]. Experimental models investigating 20-HETE-mediated vasoconstriction, natriuresis, or tumor angiogenesis must use authentic AA to generate this specific metabolite.

Application
Selection Property
Validation Focus
COX-1/COX-2 enzyme activity assays
Preferred COX substrate across isoforms
Prostanoid profiling and inhibitor IC50 calibration
Ferroptosis & lipid peroxidation research
High peroxidation susceptibility among C18-C22 PUFAs
Oxidation kinetics and malonaldehyde quantification
COX-2 structure-based drug design
Highest-resolution substrate-bound crystal structure
Homogeneous productive binding conformation
20-HETE vascular/renal physiology studies
Obligate CYP4F2/4A11 substrate for 20-HETE
ω-hydroxylation pathway engagement
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